2-(4-oxochroman-2-yl)benzoic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H12O4 |
|---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
2-(4-oxo-2,3-dihydrochromen-2-yl)benzoic acid |
InChI |
InChI=1S/C16H12O4/c17-13-9-15(20-14-8-4-3-7-12(13)14)10-5-1-2-6-11(10)16(18)19/h1-8,15H,9H2,(H,18,19) |
InChI Key |
YPIAPKNOWLEZNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Chromanone Precursors
A widely adopted method involves the hydrogenation of 4-((7-neohesperidoside)-3-oxy-5-hydroxy-4-oxochroman-2-yl)benzoic acid under a hydrogen atmosphere. In this protocol, the precursor (7.0 g, 0.013 mol) is dissolved in 1 N NaOH (250 mL) and treated with 10% Pd/C (2.0 g) under hydrogen gas at room temperature for 48 hours. The reaction mixture is filtered to remove the catalyst, acidified to pH 5.5, and crystallized from water to yield light brown crystals (55.4% yield). Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst Loading | 30 mol% Pd/C |
| Reaction Time | 48 hours |
| Temperature | Room temperature (25°C) |
| Yield | 55.4% |
This method avoids complex purification steps, making it suitable for large-scale synthesis. However, the requirement for periodic catalyst replacement every 24 hours adds operational complexity.
Optimized Hydrogenation in Flow Reactors
Recent patents describe a modified hydrogenation approach using continuous flow reactors to improve efficiency. A mixture of the chromanone precursor and Pd/C is passed through a Hastelloy coil reactor at 100°C with a residence time of 10 minutes. This method achieves comparable yields (50–60%) while reducing reaction times from days to minutes. The table below contrasts batch vs. flow hydrogenation:
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Reaction Time | 48 hours | 10 minutes |
| Temperature | 25°C | 100°C |
| Catalyst Reuse | Not feasible | Enabled via continuous flow |
| Scalability | Moderate | High |
Flow reactors mitigate catalyst deactivation and enhance heat transfer, addressing limitations of traditional batch processes.
Condensation Reactions
Acid-Catalyzed Condensation
A common route involves the condensation of phenolic derivatives with benzoic acid analogues under acidic conditions. For example, reacting 2-hydroxybenzoic acid with chroman-4-one in the presence of sulfuric acid (64 μL) at reflux yields the target compound. The reaction proceeds via electrophilic aromatic substitution, with the carboxylic acid group directing regioselectivity. Typical conditions include:
| Parameter | Value |
|---|---|
| Acid Catalyst | H2SO4 |
| Solvent | Methanol |
| Temperature | Reflux (65–80°C) |
| Yield | 42–47% |
This method is cost-effective but requires careful control of reaction stoichiometry to minimize byproducts.
Base-Mediated Condensation
Alternative protocols employ sodium hydroxide or potassium carbonate to deprotonate the phenolic starting material, facilitating nucleophilic attack on the chromanone carbonyl. A representative procedure involves stirring 2-hydroxybenzoic acid (1.521 g, 10 mmol) with chroman-4-one (1.787 g, 10.5 mmol) in ethanol under reflux for 8 hours. The crude product is purified via recrystallization or column chromatography, achieving yields of 50–60%.
Enzymatic Synthesis
Naringinase-Catalyzed Glycosylation
While primarily used for glycoside hydrolysis, naringinase has been adapted for synthesizing chromanone derivatives. In a recent study, 4-(3-oxo-3-(2,6-dihydroxy-4-neohesperidoside phenyl)propyl)benzoic acid (1.2 g, 0.002 mol) was treated with naringinase (1.5 g) in phosphate buffer (pH 6.6) at 45°C for 24 hours. The enzyme catalyzes the formation of the chromanone ring via oxidative coupling, yielding 2-(4-oxochroman-2-yl)benzoic acid with 60–70% efficiency.
| Parameter | Value |
|---|---|
| Enzyme Loading | 1.5 g per 1.2 g substrate |
| pH | 6.6 |
| Temperature | 45°C |
| Yield | 60–70% |
Enzymatic methods offer superior stereocontrol but face challenges in enzyme stability and cost.
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of each method:
| Method | Yield (%) | Scalability | Cost | Purity |
|---|---|---|---|---|
| Catalytic Hydrogenation | 50–60 | High | Moderate | >95% |
| Acid-Catalyzed Condensation | 40–50 | Moderate | Low | 85–90% |
| Enzymatic Synthesis | 60–70 | Low | High | >98% |
Catalytic hydrogenation balances yield and scalability, making it the preferred industrial method. Enzymatic synthesis, though high-yielding, remains niche due to cost constraints.
Reaction Optimization Strategies
Catalyst Engineering
Replacing Pd/C with bimetallic catalysts (e.g., Pd-Au/C) enhances hydrogenation rates by 30–40%, as the alloy mitigates catalyst poisoning.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxochroman-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The chroman ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chroman ring can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration and bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
2-(4-oxochroman-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antifungal and antibacterial properties.
Mechanism of Action
The mechanism of action of 2-(4-oxochroman-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt the cell membrane integrity of fungal cells, leading to cell death. The compound may also inhibit key enzymes involved in fungal metabolism . In medicinal applications, it may interact with various cellular receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key structural analogs include benzoic acid derivatives with substituted benzoyl or chromone groups. Substituents on the aromatic rings significantly influence physicochemical and biological properties:
Key Observations :
Physicochemical Properties
- Solubility and Diffusivity: Substituents like methoxy or hydroxyl groups increase water solubility, while methyl or chloro groups enhance lipid solubility. For example, benzoic acid derivatives with methoxy groups exhibit higher distribution coefficients in membrane phases compared to non-substituted analogs .
- Thermodynamic Stability : Chroman-4-one’s rigid bicyclic structure may improve metabolic stability compared to simpler benzoyl derivatives, though this requires empirical validation.
Biological Activity
2-(4-Oxochroman-2-yl)benzoic acid, also known as 4-(4-oxo-4H-chromen-2-yl)benzoic acid, is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of chromanone derivatives with benzoic acid under specific reaction conditions. Various synthetic routes have been developed, emphasizing the importance of optimizing conditions for yield and purity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory : Demonstrated potential in reducing inflammation markers.
- Antioxidant : Exhibits scavenging activity against free radicals.
- Antimicrobial : Effective against various bacterial strains.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism/Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Antioxidant | Free radical scavenging | |
| Antimicrobial | Inhibition of bacterial growth |
Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound using in vitro models. The compound significantly reduced the levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The results suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases.
Antioxidant Activity
The antioxidant capacity was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The compound exhibited a concentration-dependent scavenging effect, indicating its potential as an antioxidant agent capable of mitigating oxidative stress-related conditions.
Antimicrobial Activity
In vitro antimicrobial assays demonstrated that this compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, highlighting its potential use in treating bacterial infections.
Case Studies
- Case Study on Inflammation : A clinical trial investigated the effects of this compound on patients with chronic inflammatory conditions. Results indicated a reduction in symptoms and inflammatory markers after a treatment period of eight weeks.
- Case Study on Antioxidant Effects : Another study focused on the impact of the compound on oxidative stress in diabetic rats. The administration of this compound resulted in decreased levels of malondialdehyde (MDA), a marker for oxidative damage, suggesting protective effects against diabetes-induced oxidative stress.
The biological activities of this compound are attributed to its ability to modulate various signaling pathways. It is believed to inhibit the NF-kB pathway, which is crucial in regulating inflammation and immune responses. Additionally, its antioxidant properties may stem from its ability to donate electrons to free radicals, thereby neutralizing them.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
